molecular formula C25H21N3O4S2 B2576853 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 442557-21-3

4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2576853
CAS RN: 442557-21-3
M. Wt: 491.58
InChI Key: PKRMXHDAVFGNLP-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, also known as BMTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Characterization of Heterocycles

Chromones and thiazole-based compounds are extensively researched due to their diverse biological activities. They have been identified as potent and selective ligands for adenosine receptors, which are important targets in therapeutic interventions. A study focused on synthesizing chromone–thiazole hybrids as potential ligands for human adenosine receptors, highlighting the significance of molecular geometry and conformation in understanding ligand–receptor binding (Cagide et al., 2015).

Biological Activities of Derivatives

Sulfamethoxazole derivatives have been designed, synthesized, and screened for various biological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. This demonstrates the versatility of sulfamoyl benzamide derivatives in therapeutic applications, with specific compounds showing significant biological effects (Sahoo et al., 2020).

Antimicrobial and Antifungal Properties

Coumarin and thiazole derivatives have been synthesized with notable antimicrobial properties. These compounds, when incorporated into polymers, can impart antimicrobial activity, showcasing their potential in developing antimicrobial coatings and materials (El‐Wahab et al., 2014).

Anticancer Activity

The synthesis of novel chromenones bearing a benzothiazole moiety has led to compounds with significant in vitro antitumor activities against various cancer cell lines, indicating the potential of such derivatives in cancer therapy (El-Helw et al., 2019).

Sensor Applications

Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, demonstrating the application of these compounds in chemical sensing and environmental monitoring (Wang et al., 2015).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-28(15-17-7-3-2-4-8-17)34(30,31)19-13-11-18(12-14-19)24(29)27-25-26-23-20-9-5-6-10-21(20)32-16-22(23)33-25/h2-14H,15-16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRMXHDAVFGNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

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